molecular formula C18H22N2O4S B2732177 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 1235119-37-5

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2732177
CAS No.: 1235119-37-5
M. Wt: 362.44
InChI Key: FYVHTJZWZLUZLO-UHFFFAOYSA-N
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Description

“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a chemical compound. It’s a complex molecule that includes a benzofuran ring, a piperidine ring, and a cyclopropane ring .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a cyclopropane ring. Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Designing Selective Receptor Ligands

The study by Canale et al. (2016) highlighted the utility of N-alkylated arylsulfonamide derivatives in designing selective ligands for the 5-HT7 receptor, a target of interest for treating central nervous system (CNS) disorders. Compounds were evaluated for their potential antidepressant-like and pro-cognitive properties, demonstrating the therapeutic promise of such derivatives in addressing complex diseases through a polypharmacological approach. This research underscores the compound's relevance in developing multifunctional agents targeting the CNS (Canale et al., 2016).

Advanced Synthesis Techniques

Zhang et al. (2018) described a metal-free synthesis method for constructing methylsulfonylated and carbonylated benzofurans, utilizing 1,6-enynes as starting materials. This method exemplifies the compound's role in facilitating novel synthesis pathways that are both efficient and environmentally benign. The ability to generate complex benzofuran structures under transition-metal-free conditions showcases the compound's versatility in synthetic organic chemistry (Zhang et al., 2018).

Regioselectivity in Cyclization Reactions

Lu et al. (2007) explored the radical cyclization reactions of unsaturated sulfonamides, demonstrating how the compound can be used to achieve high regioselectivity in forming piperidine or pyrrolidine structures. This study not only highlights the compound's utility in synthetic strategies but also its role in controlling reaction outcomes, which is crucial for the synthesis of complex molecules with specific configurations (Lu et al., 2007).

Catalysis and Green Chemistry

Shi et al. (2009) introduced an environmentally friendly catalytic method using nano-Ru/Fe3O4 for the synthesis of sulfonamides from alcohols and sulfonamides, including derivatives of the compound . This research emphasizes the compound's role in green chemistry, promoting sustainable and efficient synthetic methods that minimize environmental impact (Shi et al., 2009).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) investigated sulfonamide derivatives for their inhibitory activity against carbonic anhydrase isozymes, which are targets for treating various diseases. The study demonstrates the compound's potential in drug discovery, specifically in designing inhibitors with therapeutic applications against conditions involving carbonic anhydrases (Alafeefy et al., 2015).

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-18(17-11-14-3-1-2-4-16(14)24-17)20-9-7-13(8-10-20)12-19-25(22,23)15-5-6-15/h1-4,11,13,15,19H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHTJZWZLUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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